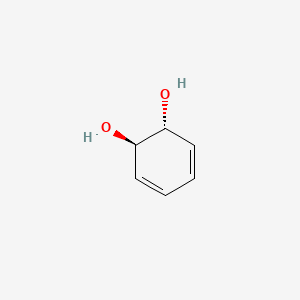

(1R,2R)-cyclohexa-3,5-diene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSQRPHLBEPTP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H]([C@@H](C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880014, DTXSID30880019 | |

| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-1,2-Dihydrobenzene-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18905-30-1, 103302-38-1, 26931-79-3 | |

| Record name | rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cyclohexadiene-1,2-diol, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103302381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANS-3,5-CYCLOHEXADIENE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUO5FC8Y8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-1,2-Dihydrobenzene-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Scientific Research Applications

Chemical Applications

Chiral Building Block in Organic Synthesis

- Asymmetric Synthesis : Due to its enantiomeric purity, (1R,2R)-cyclohexa-3,5-diene-1,2-diol serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceutical development and materials science .

Reactivity and Functionalization

- Oxidation and Reduction : The compound can undergo oxidation to form quinones or other oxidized derivatives and can be reduced to yield cyclohexane derivatives. This versatility makes it useful in synthetic pathways for creating diverse chemical entities .

- Substitution Reactions : The hydroxyl groups present in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Applications

Model Substrate for Enzyme Studies

- (1R,2R)-cyclohexa-3,5-diene-1,2-diol is utilized as a model substrate for enzymes that catalyze hydroxylation reactions. Its structural features enable researchers to study enzyme mechanisms and stereochemistry effectively.

Anticancer Activity

- Preliminary studies have indicated that some derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, one derivative demonstrated significant cytotoxicity against melanoma cells through mechanisms involving caspase activation and apoptosis induction .

Antioxidant Properties

- The compound's catechol-like structure endows it with antioxidant capabilities, which may protect cells from oxidative stress. This property is particularly relevant in pharmacological contexts where oxidative damage is a concern .

Industrial Applications

Production of Fine Chemicals

- In the industrial sector, (1R,2R)-cyclohexa-3,5-diene-1,2-diol is used as an intermediate in the synthesis of fine chemicals and polymers. Its ability to undergo various chemical transformations makes it a key player in the production of specialty chemicals .

Case Studies

Cytotoxicity Assessment Study

A study evaluated the cytotoxic effects of derivatives derived from (1R,2R)-cyclohexa-3,5-diene-1,2-diol on human tumor cell lines. Notably:

- Compound V exhibited significant cytotoxicity against melanoma M14 cells through apoptosis mechanisms involving caspase activation.

Antioxidant Activity Study

Research using DPPH radical scavenging assays demonstrated that (1R,2R)-cyclohexa-3,5-diene-1,2-diol showed significant antioxidant activity compared to standard antioxidants. This finding underscores its potential utility in protecting against oxidative stress-related diseases .

Comparison with Similar Compounds

Stereochemical Variants

- (1R,2S)-Cyclohexa-3,5-diene-1,2-diol: Synthesis: Intermediate in D-pinitol production via microbial oxidation of benzene, with yields improved from 35% to 49% through optimized steps . Applications: Key precursor in inositol derivatives and glycosides. Key Difference: Epimeric configuration at C2 alters reactivity in glycosylation and oxidation reactions compared to the (1R,2R)-isomer.

Halogenated Derivatives

(1R,2R)-3-Chlorocyclohexa-3,5-diene-1,2-diol :

- Enzymatic Role : Substrate for chlorobenzene dihydrodiol dehydrogenase (EC 1.3.1.119), which oxidizes it to 3-chlorocatechol in bacterial degradation pathways .

- Synthesis : Generated by chlorobenzene dioxygenase (EC 1.14.12.26) via NADH-dependent hydroxylation .

- Comparison : Chlorine substitution enhances electrophilicity, directing enzymatic degradation over unsubstituted analogs.

(1S,2S)-3-Bromocyclohexa-3,5-diene-1,2-diol :

Alkyl- and Aryl-Substituted Analogs

(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol :

(1S,2R)-3-Phenylcyclohexa-3,5-diene-1,2-diol :

Structural Isomers and Unsaturation Variants

- Cyclohexa-1,3,5-triene-1,2-diol :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Specificity

Preparation Methods

Fermentation Optimization

In shake-flask experiments, optimized conditions (pH 7.0, 30°C, 200 rpm) yielded 2.3 g/L DHCDC with a 73% conversion rate. Scaling to a 6-L bioreactor using fed-batch benzoate feeding achieved 17 g/L DHCDC after 48 hours, corresponding to a productivity of 0.356 g/L/h. The final product was purified to >95% purity via crystallization.

Table 1: Microbial Production Parameters

| Parameter | Shake Flask | Bioreactor |

|---|---|---|

| Yield (g/L) | 2.3 | 17.0 |

| Productivity (g/L/h) | 0.096 | 0.356 |

| Purity (%) | >95 | >95 |

Chemical Synthesis via Stereoselective Catalysis

Palladium-catalyzed reactions enable precise chirality transfer during diol synthesis. A Heck-type arylation of cyclohexa-3,5-diene-1,2-diol precursors achieves regio- and stereoselective C–C bond formation.

Reaction Mechanism

Table 2: Heck Reaction Conditions for (1R,2R)-Diol Synthesis

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | (R)-BINAP (10 mol%) |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 82–89% |

Chiral Resolution of Racemic Mixtures

Racemic cyclohexa-3,5-diene-1,2-diol can be resolved into enantiomers using chiral stationary phases (CSPs) or enzymatic kinetic resolution.

High-Performance Liquid Chromatography (HPLC)

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acetylate one enantiomer, leaving the desired (1R,2R)-diol unmodified. Reaction conditions:

-

Solvent : tert-Butyl methyl ether

-

Acyl Donor : Vinyl acetate

-

Conversion : 48–52% (theoretical maximum for kinetic resolution).

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors and immobilized biocatalysts are employed to enhance productivity.

Continuous Flow Chemical Synthesis

Immobilized Microbial Cells

Pseudomonas putida cells entrapped in calcium alginate beads retain 80% activity over 10 fermentation cycles, reducing downstream processing costs.

Table 3: Industrial Process Metrics

| Metric | Chemical Synthesis | Microbial Fermentation |

|---|---|---|

| Daily Output (kg) | 12.5 | 8.2 |

| Enantiomeric Excess (%) | >99 | >99 |

| Waste Generation (kg/kg product) | 3.2 | 1.5 |

Q & A

Q. What are the primary synthetic routes for (1R,2R)-cyclohexa-3,5-diene-1,2-diol, and how can yield optimization be achieved?

The compound is commonly synthesized via microbial oxidation of aromatic precursors. For example, Ley et al. reported a 35% yield starting from benzene using microbial oxidation followed by five synthetic steps, later improved to 49% through optimized protocols . Modern approaches leverage enzymatic pathways, such as chlorobenzene dioxygenase (EC 1.14.12.26), which oxidizes chlorobenzene to the diol with high stereoselectivity . Key optimization strategies include substrate engineering, enzyme immobilization, and reaction condition tuning (e.g., pH, temperature, and cofactor availability).

Q. Which enzymatic systems are critical for the stereoselective biosynthesis of (1R,2R)-cyclohexa-3,5-diene-1,2-diol?

Bacterial dioxygenases, particularly chlorobenzene dioxygenase (TecA), catalyze the enantioselective 1,2-hydroxylation of chlorobenzene to yield (1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol . This enzyme is part of a multicomponent system involving a terminal dioxygenase, ferredoxin, and reductase. Dehydrogenases like chlorobenzene dihydrodiol dehydrogenase (EC 1.3.1.119) further process the diol into catechols, highlighting the interplay between dioxygenases and dehydrogenases in stereochemical control .

Q. How is enantiomeric purity validated for (1R,2R)-cyclohexa-3,5-diene-1,2-diol in synthetic or enzymatic workflows?

Q. What strategies resolve contradictions in enzymatic activity data for (1R,2R)-cyclohexa-3,5-diene-1,2-diol across structurally diverse substrates?

Substrate promiscuity of enzymes like TecA necessitates systematic activity assays. For example, TecA accepts mono- to tetra-chlorinated benzenes and toluenes, but reaction rates vary due to steric and electronic effects . Kinetic studies (e.g., , ) combined with molecular dynamics simulations can identify critical residues influencing substrate binding. Contradictions in activity are often resolved by comparing enzyme homologs or engineered variants .

Q. How can (1R,2R)-cyclohexa-3,5-diene-1,2-diol serve as a building block in target-oriented synthesis of complex natural products?

The diol’s cis-dihydrocatechol structure enables Diels-Alder reactions, galactosyl transfers, and epoxide formations. For example, it has been used to synthesize vindoline’s pentacyclic framework via brominated intermediates . Recent biotechnological advances allow enantiopure diols to act as chiral synthons in asymmetric catalysis, reducing reliance on resolution steps .

Q. What experimental designs mitigate challenges in scaling up enzymatic synthesis of (1R,2R)-cyclohexa-3,5-diene-1,2-diol?

Scale-up requires addressing enzyme stability, cofactor regeneration, and product inhibition. Immobilized enzyme reactors (e.g., packed-bed bioreactors) improve reusability, while NADH regeneration systems (e.g., glucose dehydrogenase coupling) reduce costs . Fed-batch fermentation with engineered bacterial strains (e.g., E. coli BW25113) enhances diol titers by optimizing oxygen transfer and substrate feeding .

Methodological Resources

- Key Enzymes :

- Chlorobenzene dioxygenase (EC 1.14.12.26)

- Chlorobenzene dihydrodiol dehydrogenase (EC 1.3.1.119)

- Analytical Tools :

- Chiral HPLC (e.g., CHIRALPAK® columns)

- In silico docking (AutoDock Vina, Schrödinger Suite)

- Synthetic Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.